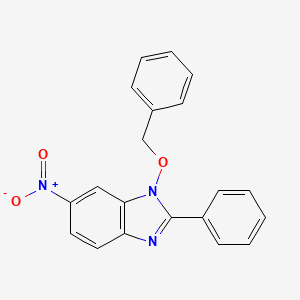

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, commonly referred to as BNBP, is an organic compound with a wide range of applications. It is a member of the benzimidazole family and is used in the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, pesticides, dyes, and other compounds. BNBP is also used in the development of novel therapeutic agents and as a catalyst in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

Vasorelaxant Potential

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole and its derivatives have been explored for their vasorelaxant activities. Studies on isolated rat aortic rings show that certain 1H-benzimidazole derivatives exhibit potent vasorelaxant properties, which could have implications for treating hypertensive diseases (Estrada-Soto et al., 2006).

Anticancer Potential

Research has indicated the potential of certain 1H-benzimidazole derivatives as anticancer agents. For example, some compounds show cytotoxicity against various human neoplastic cell lines, suggesting a role in cancer treatment (Romero-Castro et al., 2011).

Anion Transport

The modification of 1,3-bis(benzimidazol-2-yl)benzene with strong electron-withdrawing substituents, such as nitro groups, significantly increases anionophoric activity. This suggests potential applications in fields where efficient anion transport is required (Peng et al., 2016).

Antihypertensive Activity

Benzimidazole derivatives have been synthesized and screened for antihypertensive activity. The presence of specific functional groups in these compounds has been associated with significant reductions in blood pressure (Sharma et al., 2010).

Antibacterial Activity

N-substituted benzimidazoles have been systematically analyzed against Methicillin-Resistant Staphylococcus aureus (MRSA), showing significant potent antibacterial activity. This highlights their potential use as antimicrobial agents (Chaudhari et al., 2020).

Recyclization Reactions

Research on 1-(2-nitro-4-R-phenyl)-1H-benzimidazoles has revealed interesting recyclization reactions with tin(II) chloride, providing insights into the complex chemistry of benzimidazole derivatives (Begunov et al., 2013).

Wirkmechanismus

Target of Action

Benzimidazoles are known to interact with a variety of biological targets, including enzymes and receptors, influencing cellular pathways in a targeted manner .

Mode of Action

Benzimidazoles are known to exert their effects through various mechanisms, depending on the specific substitutions on the benzimidazole ring .

Biochemical Pathways

Benzimidazoles are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the benzimidazole motif in a compound is known to impart unique pharmacological properties, including increased stability and bioavailability .

Result of Action

Benzimidazoles are known to have a wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, among others .

Action Environment

The stability and efficacy of benzimidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

6-nitro-2-phenyl-1-phenylmethoxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)22(26-14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSSOJRCXMXBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)

![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)